molecular formula C12H22O11 B014239 (2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal CAS No. 13117-26-5

(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

Cat. No.: B014239
CAS No.: 13117-26-5
M. Wt: 342.30 g/mol
InChI Key: DKXNBNKWCZZMJT-ZYAMEUKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Galabiose is an O-acyl carbohydrate.

Mechanism of Action

Target of Action

The primary target of D-Galactose, 4-O-alpha-D-galactopyranosyl- is the gut microbiota . It acts as a selective modulator of bacterial growth, promoting the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria .

Biochemical Pathways

The fermentation of D-Galactose, 4-O-alpha-D-galactopyranosyl- by the gut microbiota affects several biochemical pathways. It generates organic acids, such as short-chain fatty acids and lactic acid . These acids lower the pH of the colon, which can inhibit the growth of harmful bacteria .

Pharmacokinetics

The pharmacokinetics of D-Galactose, 4-O-alpha-D-galactopyranosyl- are characterized by its lack of significant digestion or absorption in the stomach or small intestine . It reaches the colon intact, where it is fermented by the microbiota

Result of Action

The fermentation of D-Galactose, 4-O-alpha-D-galactopyranosyl- results in the production of organic acids that lower the pH of the colon . This can inhibit the growth of harmful bacteria and promote the growth of beneficial bacteria . The compound thus contributes to a healthier gut microbiota and can have a positive impact on overall health .

Action Environment

The action of D-Galactose, 4-O-alpha-D-galactopyranosyl- is influenced by the environment in the gut. Factors such as the existing composition of the gut microbiota, pH levels, and the presence of other nutrients can affect the compound’s action, efficacy, and stability . For instance, its fermentation and the resulting effects on the gut microbiota can be influenced by the types of bacteria present in the gut .

Properties

CAS No.

13117-26-5

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8-,9-,10+,11-,12+/m0/s1

InChI Key

DKXNBNKWCZZMJT-ZYAMEUKBSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O

SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O

Synonyms

4-O-alpha-D-galactopyranosyl-D-galactose
alpha-D-galactopyranose-(1-4)-beta-D-galactopyranose
digal
gal alpha 1-4 gal beta
Gal-1-4-Gal
galabiose
galactosyl-alpha1-4-galactose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Reactant of Route 2
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Reactant of Route 3
Reactant of Route 3
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Reactant of Route 4
Reactant of Route 4
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Reactant of Route 5
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Reactant of Route 6
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.